(1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone
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Overview
Description
(1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a benzothieno pyrimidine core, and a hydrazone linkage, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone typically involves multi-step organic reactions. One common method starts with the preparation of 4-pyridinyl ethanone, which is then reacted with 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidine-4-amine under hydrazone formation conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol, and a catalyst such as acetic acid to facilitate the hydrazone formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or benzothieno pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone include:
- 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL hydrazone : Lacks the pyridine ring.
(1E)-1-(4-Pyridinyl)ethanone hydrazone: Lacks the benzothieno pyrimidine core.
Uniqueness
The uniqueness of (1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the benzothieno pyrimidine core allows for diverse interactions and applications that are not possible with simpler analogs.
benzothieno[2,3-D]pyrimidin-4-YL)hydrazone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H27N5S |
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Molecular Weight |
393.6 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H27N5S/c1-5-22(3,4)16-6-7-18-17(12-16)19-20(24-13-25-21(19)28-18)27-26-14(2)15-8-10-23-11-9-15/h8-11,13,16H,5-7,12H2,1-4H3,(H,24,25,27)/b26-14+ |
InChI Key |
SFIVXSRGPVBGOK-VULFUBBASA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=NC=C4 |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=NC=C4 |
Origin of Product |
United States |
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